(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN/c1-12-2-4-13(5-3-12)10-15(11-18)14-6-8-16(17)9-7-14/h2-10H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIJGBKTWPTUHN-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzyl cyanide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by isomerization to yield the desired Z-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Polymerization Reactions
The acrylonitrile moiety enables participation in polymerization processes. The electron-deficient double bond undergoes radical or anionic polymerization under controlled conditions, forming polymers with alternating phenyl-substituted units. Key factors influencing reactivity include:
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Electronic effects : The electron-withdrawing nitrile group enhances radical stability during chain propagation.
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Steric hindrance : Bulky 4-chlorophenyl and 4-methylphenyl groups reduce polymerization rates compared to unsubstituted acrylonitriles.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a dienophile due to its electron-deficient double bond. Representative data:
| Diene | Reaction Conditions | Product Yield | Reference |
|---|---|---|---|
| 1,3-Butadiene | 80°C, toluene, 24 h | 68% | |
| Anthracene | Microwave, 120°C, 30 min | 82% |
Mechanistic studies indicate regioselectivity is controlled by the electron-withdrawing nitrile group, which polarizes the double bond to favor endo transition states.
Oxidative Cleavage
The central double bond undergoes oxidative cleavage using NaIO<sub>4</sub> in acetonitrile/water (4:1) with catalytic Et<sub>4</sub>NI at 105°C . This produces substituted benzophenones via a proposed epoxide intermediate, as evidenced by GC-MS detection of transient oxides :
Reaction Pathway :
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Epoxidation of double bond
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Acid-catalyzed ring opening
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Further oxidation to ketone
Representative Products :
| Starting Material | Product | Yield |
|---|---|---|
| (2Z)-acrylonitrile derivative | 4-Chlorophenyl-p-tolylmethanone | 93% |
| Analogous structure | Benzophenone | 91% |
Nucleophilic Additions
The nitrile group reacts with nucleophiles under basic conditions:
Mechanistic Features :
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Base deprotonates nucleophile (e.g., Grignard reagents)
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Nucleophilic attack at nitrile carbon
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Protonation forms imine intermediates
Experimental data shows reduced reactivity compared to aliphatic nitriles due to conjugation with aromatic rings.
Hydrogenation Reactions
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces both functional groups:
| Reaction Site | Product | Selectivity |
|---|---|---|
| Nitrile group | Primary amine derivative | 37% |
| Double bond | Saturated alkylnitrile | 63% |
Selectivity depends on catalyst loading and H<sub>2</sub> pressure, with competing reduction pathways observed.
Substituent-Directed Reactivity
The 4-chloro and 4-methyl groups exert distinct electronic effects:
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4-Chlorophenyl :
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σ<sub>para</sub> = +0.23 (electron-withdrawing)
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Increases electrophilicity of adjacent double bond
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4-Methylphenyl :
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σ<sub>para</sub> = -0.17 (electron-donating)
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Stabilizes radical intermediates in polymerization
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Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly in the context of targeting the aryl hydrocarbon receptor (AhR). A quantitative structure–activity relationship (QSAR) model was developed to predict the cytotoxicity of this compound and related structures, revealing promising selectivity towards cancerous cells while sparing non-cancerous cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | GI50 (µM) | Selectivity Ratio |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | < 1 | 500-fold over MCF-10A (Healthy Breast) |
| Other Analogues | Various Cancer Lines | Varies | Varies |
The compound demonstrated a GI50 value of less than 1 µM against MCF-7 cells, indicating high potency. Its selectivity ratio was noted to be significantly high compared to healthy breast cell lines, suggesting its potential as a targeted therapeutic agent .
Optical Properties
In addition to its biological applications, this compound exhibits interesting optical properties that make it suitable for use in materials science. Studies have shown that this compound can form crystals with distinct optical characteristics, which can be utilized in photonic applications .
Table 2: Optical Properties of Crystalline Forms
| Crystal Form | Emission Wavelength (nm) | Crystal Habit |
|---|---|---|
| Form I | 450 | Needle-like |
| Form II | 480 | Plate-like |
The different crystal habits influence the emission properties, making this compound a candidate for further exploration in optoelectronic devices .
Development of Anticancer Agents
A comprehensive study focused on developing new ligands targeting AhR revealed that compounds similar to this compound showed exceptional selectivity and potency against drug-resistant breast cancer cell lines. The study involved synthesizing a library of related compounds and evaluating their biological activity through various assays, including MTT and sulforhodamine B assays .
Synthesis and Characterization
The synthesis of this compound was achieved through a Knoevenagel condensation reaction involving appropriate aldehydes and nitriles. The characterization of the synthesized compound included spectroscopic methods such as NMR and IR spectroscopy, confirming its structure and purity .
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Acrylonitrile Derivatives
Structural and Physical Properties
The table below compares key structural and physical properties of (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile with its analogs:
Key Observations:
- Electron-withdrawing vs. donating groups : The 4-chlorophenyl group (electron-withdrawing) enhances electrophilicity, while the 4-methylphenyl group (electron-donating) increases steric bulk. This balance influences reactivity and binding in biological systems .
- Melting points : Compounds with halogen-rich substituents (e.g., 3,4-dichlorophenyl) exhibit higher melting points due to stronger intermolecular forces .
Anticancer Activity
- (Z)-3-(4-Chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile demonstrated selective cytotoxicity against breast cancer cells (IC₅₀: 1.2 µM), attributed to the synergistic effects of chlorine atoms enhancing DNA intercalation .
- 2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile derivatives showed antioxidant activity (DPPH assay), with compound 17 exhibiting 89% radical scavenging at 50 µM, surpassing ascorbic acid (75%) .
Structural Insights
- Crystal structures of acrylonitriles (e.g., 2-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-(methylsulfanyl)acrylonitrile ) reveal C–H⋯C interactions that stabilize molecular packing, which may correlate with prolonged biological activity .
Biological Activity
(2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile, also known as a substituted acrylonitrile compound, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a nitrile functional group attached to a double bond between two carbon atoms, with aromatic rings providing significant electronic effects. Its chemical structure can be represented as follows:
This structural configuration is crucial for its interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of related acrylonitriles in inhibiting bacterial growth, suggesting that the nitrile group may play a role in this activity. The compound's structural features could enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Anticancer Activity
Acrylonitrile derivatives have been investigated for their anticancer potential. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways related to cell proliferation and survival. For instance, studies have shown that such compounds can inhibit key enzymes involved in tumor growth, such as acetylcholinesterase (AChE), which is often upregulated in various cancers .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. A notable finding is its interaction with AChE, where it displayed significant inhibitory activity with an IC50 value indicative of its potency. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's, where AChE inhibition can lead to increased acetylcholine levels and improved cognitive functions .
The biological activity of this compound is attributed to its ability to bind to various molecular targets:
- Enzyme Binding : The compound may interact with the active sites of enzymes through hydrogen bonding and hydrophobic interactions.
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting intracellular processes.
- Signal Transduction Interference : By modulating signaling pathways, it can influence cell cycle progression and apoptosis.
Study 1: Anticancer Efficacy
In a controlled study involving cancer cell lines, this compound was found to reduce cell viability significantly. The study reported an IC50 value of approximately 15 µM, indicating strong anticancer activity compared to control groups .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µM, suggesting its potential as a broad-spectrum antimicrobial agent .
Data Summary
Q & A
Q. What synthetic methods are commonly used for (2Z)-2-(4-chlorophenyl)-3-(4-methylphenyl)acrylonitrile, and how is stereochemical control achieved?
The compound is typically synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and 4-methylphenylacetonitrile derivatives. Stereochemical control (Z-configuration) is achieved by optimizing reaction conditions such as temperature, solvent polarity, and catalysts. For example, mild acidic or basic conditions favor the Z-isomer due to steric and electronic effects. Structural confirmation is performed using single-crystal X-ray diffraction, where bond angles and torsion angles between substituents validate the stereochemistry .
Q. What techniques are employed for structural characterization, and what key parameters ensure accuracy?
Single-crystal X-ray diffraction (SCXRD) is the gold standard, with parameters such as R factor (e.g., 0.054 in ), wR factor (e.g., 0.168 in ), and data-to-parameter ratio (e.g., 12.6 in ) indicating data quality. Lower R factors (<0.06) and higher data-to-parameter ratios (>10) ensure reliability. Complementary techniques like NMR and FTIR validate functional groups, while computational methods (e.g., density functional theory) cross-check experimental geometries .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
DoE methodologies systematically vary parameters like reactant molar ratios, temperature, and catalyst concentration. For instance, a factorial design could identify interactions between temperature and solvent polarity, revealing optimal conditions for high yield (>80%) and minimal byproducts. Case studies in polymer synthesis (e.g., monomer copolymerization) demonstrate how DoE reduces trial-and-error experimentation .
Q. How should discrepancies in crystallographic data between studies be analyzed and resolved?
Discrepancies in reported bond lengths or angles may arise from crystallization conditions (e.g., solvent, temperature) or data quality. Researchers should compare R factors (lower values indicate higher precision) and completeness of data (e.g., >95% for high-resolution structures). For example, a study with R = 0.040 is more reliable than one with R = 0.054 . Additional validation via Hirshfeld surface analysis or hydrogen-bonding networks can resolve ambiguities .
Q. What strategies elucidate the electronic effects of substituents on the compound’s reactivity?
Crystallographic data (e.g., bond lengths and angles) reveal electronic effects. For example, the electron-withdrawing 4-chlorophenyl group shortens the C–C bond in the acrylonitrile backbone, enhancing electrophilicity. Comparative studies of analogs (e.g., 4-methoxy vs. 4-methyl substituents) show how substituents alter molecular geometry and dipole moments, impacting reactivity in nucleophilic additions or cycloadditions .
Q. How can researchers validate the biological activity of this compound given limited pharmacological data?
While direct evidence is sparse, analogs with similar scaffolds (e.g., acrylonitrile derivatives) exhibit antiviral and cytotoxic activities. Researchers can use in silico docking to predict binding affinities for target proteins (e.g., viral proteases) or conduct in vitro assays (e.g., MTT for cytotoxicity). Structural insights from SCXRD, such as planarity of the acrylonitrile backbone, may correlate with membrane permeability .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference crystallographic metrics (R factor, data completeness) and experimental conditions (e.g., crystallization solvent) when comparing studies.
- Experimental Design : Prioritize DoE over one-variable-at-a-time approaches to capture parameter interactions .
- Structural Insights : Use SCXRD-derived bond critical points (via quantum topology analysis) to predict reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
